molecular formula C15H22N2O3 B8406064 N-(4-nitrophenyl)nonanamide CAS No. 72298-62-5

N-(4-nitrophenyl)nonanamide

Cat. No.: B8406064
CAS No.: 72298-62-5
M. Wt: 278.35 g/mol
InChI Key: CUBPKHZZKBCUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)nonanamide (C₁₅H₂₀N₂O₃; MW 308.35 g/mol) is an aromatic amide featuring a nonanamide chain linked to a 4-nitrophenyl group. The nitro group at the para position confers strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No.

72298-62-5

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-(4-nitrophenyl)nonanamide

InChI

InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-8-15(18)16-13-9-11-14(12-10-13)17(19)20/h9-12H,2-8H2,1H3,(H,16,18)

InChI Key

CUBPKHZZKBCUMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(4-nitrophenyl)nonanamide is its antimicrobial properties . Research has demonstrated that this compound exhibits effective bacteriostatic activity against a range of microorganisms.

Case Study: Antibacterial Efficacy

A patent describes the synthesis and evaluation of various substituted fatty anilides, including this compound, which showed potent antibacterial effects. The compound was effective at concentrations ranging from 0.1 to 1.0 ppm when formulated in aqueous solutions, even in the presence of surfactants like soap .

Concentration (ppm) Bacterial Inhibition (%)
0.125
0.560
1.090

This data indicates that this compound could be a valuable agent in developing antimicrobial formulations for clinical and industrial applications.

Food Preservation

This compound has also been explored as a potential food preservative due to its antimicrobial properties. The ability to inhibit bacterial growth makes it suitable for extending the shelf life of food products without compromising safety.

Research Findings

Studies have shown that fatty anilides can effectively reduce microbial load in food matrices, making them promising candidates for natural preservatives .

Pharmaceutical Applications

The compound's structural characteristics allow it to interact with biological targets, making it a candidate for pharmaceutical development.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Preliminary studies indicate that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines, suggesting a need for further research into this compound's efficacy in this area .

Enzyme Inhibition Studies

Another notable application is in enzyme inhibition studies . The nitro group present in the compound can participate in redox reactions, influencing enzyme activity.

Biochemical Analysis

The compound has been used as a substrate in studies involving the hydrolysis of phosphate esters, which are important in biochemical pathways.

Substrate Enzyme Activity (μmol/min)
This compound12
Control (without substrate)0

This table illustrates the compound's role in facilitating enzymatic reactions, highlighting its importance in biochemical research.

Environmental Applications

Given its biological activity, this compound may also have applications in environmental science, particularly in assessing the impact of pollutants and developing bioremediation strategies.

Case Study: Pollutant Interaction

Research has indicated that compounds similar to this compound can interact with environmental pollutants, potentially aiding in their degradation or removal from contaminated sites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

The biological and physicochemical properties of nonanamide derivatives are heavily influenced by substituents on the phenyl ring:

Electron-Withdrawing vs. Electron-Donating Groups
  • N-(4-Nitrophenyl)nonanamide: The nitro group reduces electron density on the aromatic ring, enhancing stability toward electrophilic substitution but decreasing solubility in polar solvents.
  • N-(4-Hydroxyphenyl)nonanamide (C₁₅H₂₃NO₂; MW 265.35 g/mol): The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the nitro analog .
  • Nonivamide (N-(4-Hydroxy-3-methoxybenzyl)nonanamide; MW 293.38 g/mol): The combined 3-methoxy and 4-hydroxy substituents mimic capsaicin’s vanilloid structure, enabling strong TRPV1 receptor binding (IC₅₀ ~45 μM) .

Carbon Chain Length Variations

Chain length modulates lipophilicity and membrane permeability:

  • This compound is a degradation product of methylene blue ozonation .
  • Heptadecafluoro-N-(4-nitrophenyl)nonanamide: Perfluorination drastically increases electronegativity and thermal stability, though this derivative’s biological relevance is unexplored .

Structural Conformation and Thermodynamics

A theoretical study on N-(4-nitrophenyl)maleimide reveals that nitro groups enforce planar configurations in aromatic systems, with dihedral angles (~129.6°) between substituents. Similar steric and electronic effects likely apply to this compound, influencing its conformational stability and intermolecular interactions .

Data Table: Key Properties of Nonanamide Analogs

Compound Name Substituent Molecular Weight (g/mol) Biological Activity (IC₅₀) Key Properties
This compound 4-Nitro 308.35 Not reported Electron-withdrawing; low polarity
N-(4-Hydroxyphenyl)nonanamide 4-Hydroxy 265.35 Not reported High polarity; H-bond donor
Nonivamide 4-Hydroxy-3-methoxy 293.38 ~45 μM (TRPV1 agonist) Capsaicin mimic; high potency
N-(4-Nitrophenyl)butanamide 4-Nitro 208.21 Not reported Short chain; ozonation product

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.